molecular formula C15H15NO5 B5815898 methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate

methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate

Cat. No. B5815898
M. Wt: 289.28 g/mol
InChI Key: NUHFGRJCQFNIOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate involves multi-step chemical reactions, starting from basic aromatic or aliphatic components. For example, the preparation of methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), a compound with a similar structure, demonstrates an efficient method for N-phthaloylation of amino acids and derivatives, showcasing the versatility of such esters in organic synthesis (Casimir, Guichard, & Briand, 2002).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography and spectroscopic methods has revealed detailed insights into the geometry and electronic structure of similar compounds. For instance, the analysis of two isomeric reaction products of a related methyl benzoate derivative showed complex hydrogen-bonded sheets and chains, indicating the influence of molecular structure on the solid-state assembly of these compounds (Portilla et al., 2007).

Chemical Reactions and Properties

Methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate and related compounds participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. The compound's reactivity has been explored in the synthesis of heterocyclic systems, demonstrating its utility in creating complex molecular architectures (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Physical Properties Analysis

The physical properties of methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. The analysis of physical properties is essential for understanding the compound's behavior in different environments and for the development of new materials (Boyd et al., 2008).

Chemical Properties Analysis

The chemical properties of methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate, including its reactivity, stability, and interaction with other molecules, are influenced by its functional groups and molecular structure. Studies on related compounds have shown their potential as radical scavengers, indicating the chemical properties that could be leveraged for applications in material science and medicinal chemistry (Then et al., 2017).

properties

IUPAC Name

methyl 4-[2-(furan-2-ylmethylamino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-19-15(18)11-4-6-12(7-5-11)21-10-14(17)16-9-13-3-2-8-20-13/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHFGRJCQFNIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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